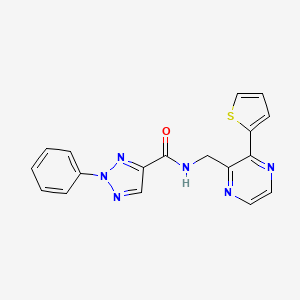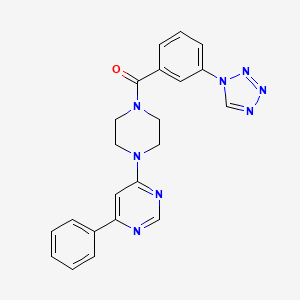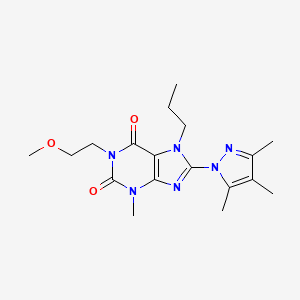![molecular formula C14H13N3O4S2 B2822016 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 886956-25-8](/img/structure/B2822016.png)
2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The 1,2,4-benzothiadiazine-1,1-dioxide ring is a novel scaffold that has been the subject of various studies due to its wide range of pharmacological activities . These activities include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activation, and AMPA receptor modulation . The activity of 1,2,4-benzothiadiazine-1,1-dioxide is influenced by many functional groups attached to the ring .
Synthesis Analysis
A series of 4H-1,2,4-benzothiadiazine-1,1-dioxides were reported and evaluated as KATP channel activators . Compounds having 7-position and 3-position substitution were found to be effective and selective inhibitors of insulin release from rat pancreatic B cells . A novel method for the preparation of the 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides from saccharin derivatives has been developed . The key stage of this method is a Curtius rearrangement followed by an intramolecular cyclization .Molecular Structure Analysis
The molecular structure of 1,2,4-benzothiadiazine-1,1-dioxide involves various tautomeric forms . There are four kinds of parent thiadiazine structures, in which the sulfur atom is adjacent to at least one ring nitrogen atom . These four thiadiazine systems can give rise to benzo derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-benzothiadiazine-1,1-dioxides include the reaction of anilines with chlorosulfonyl isocyanate and cyclization of the N-chlorosulfonyl ureas . More recently, the palladium-catalyzed cyclocarbonylation of o-aminobenzenesulfonamides has been reported .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
The synthesis and evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings have demonstrated considerable anticancer activity against some cancer cell lines. The compounds were synthesized using a 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group and screened for their potential antitumor activity in vitro against human tumor cell lines derived from nine neoplastic diseases (Yurttaş, Tay, & Demirayak, 2015).
Anticonvulsant Evaluation
A series of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives were designed, synthesized, and evaluated for anticonvulsant activities. The most active compound showed significant anticonvulsant activity against both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, emerging as an effective anticonvulsant compound (Nath et al., 2021).
Synthesis and Insecticidal Assessment
The synthesis and insecticidal assessment of various heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, showcased the potential application of similar chemical structures in developing new insecticidal agents (Fadda et al., 2017).
Antioxidant and Anti-Inflammatory Evaluation
Derivatives of similar chemical frameworks have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. Such studies indicate the potential of these compounds in medicinal chemistry for the treatment of diseases associated with inflammation and oxidative stress (Nikalje, 2014).
Schistosomicidal Agents
Benzothiazole derivatives have also been synthesized and evaluated for their schistosomicidal activity against Schistosoma mansoni. Certain compounds showed activity comparable to praziquantel, highlighting the potential of benzothiazole derivatives as a new class of potent schistosomicidal agents (Mahran et al., 2007).
Wirkmechanismus
Target of Action
The compound, also known as 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide or 2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-furylmethyl)acetamide, is primarily targeted towards primary aromatic amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .
Mode of Action
The compound interacts with its targets through a static quenching process , which involves the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between the compound and PAAs . This interaction results in a change in the fluorescence properties of the compound, making it an effective sensor for PAAs .
Biochemical Pathways
The compound’s interaction with PAAs affects the fluorescence properties of the compound, leading to a change in the fluorescence signal. This change can be detected and used to quantify the presence of PAAs
Pharmacokinetics
The compound’s high fluorescence performance and stability suggest that it may have good bioavailability .
Result of Action
The primary result of the compound’s action is the detection of PAAs. The compound shows high sensitivity and selectivity for PAA detection by fluorescence quenching . It exhibits unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively, surpassing all the reported fluorescent sensors .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. The compound exhibits high stability, suggesting that it may be resistant to various environmental factors .
Zukünftige Richtungen
The 1,2,4-benzothiadiazine-1,1-dioxide scaffold has shown promise in a variety of applications, particularly in the search for antihypertensives . Future research may focus on exploring the structural-activity relationships of these compounds with the aid of computerized molecular graphics . A variation of 3-substituents represents the main focus of workers in the search for improved biological activity .
Eigenschaften
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S2/c18-13(15-8-10-4-3-7-21-10)9-22-14-16-11-5-1-2-6-12(11)23(19,20)17-14/h1-7H,8-9H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSVXSITJJDCQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2821933.png)

![3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B2821935.png)



![3-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2821943.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetamide](/img/structure/B2821947.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2821950.png)


![2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2821954.png)

